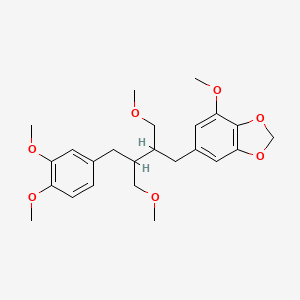

Niranthin

Description

Contextualization within Natural Product Chemistry

Niranthin (B1253582) is classified as a lignan (B3055560), a major class of phenylpropanoid dimers found widely in the plant kingdom. hcmuaf.edu.vn Lignans (B1203133) are of considerable interest to natural product chemists due to their complex stereochemistry and broad spectrum of biological activities. This compound is structurally characterized as a furofuran lignan. These compounds are biosynthesized in plants from the shikimic acid pathway, leading to the formation of coniferyl alcohol, which then undergoes dimerization to form the basic lignan skeleton. The specific structural and stereochemical features of this compound contribute to its unique biological profile.

Historical Perspectives on this compound Discovery and Characterization

This compound was first isolated from the plant Phyllanthus niruri, a member of the Euphorbiaceae family. uonbi.ac.ke This plant, commonly known as the "stonebreaker," has a long history of use in traditional medicine systems across the globe for various ailments. The initial isolation and characterization of this compound were pivotal in understanding the phytochemical composition of Phyllanthus species and attributing some of their medicinal properties to specific chemical constituents. Subsequent phytochemical studies have also identified this compound in other Phyllanthus species, such as Phyllanthus amarus. academicjournals.orgscione.com The elucidation of its structure was achieved through various spectroscopic techniques, which have been crucial for its synthesis and further pharmacological investigation.

Significance of this compound in Contemporary Phytochemical and Biological Research

In recent years, this compound has garnered significant attention from the scientific community due to its diverse and potent biological activities. Research has demonstrated its potential as an anti-leishmanial, anti-viral, anti-inflammatory, anxiolytic, and antibacterial agent. academicjournals.orgscione.commdpi.com This wide range of activities has established this compound as a valuable lead compound in drug discovery and development. Its presence in medicinally important plants like Phyllanthus niruri also makes it a key marker for the standardization and quality control of herbal formulations. ijbpas.com Ongoing research continues to explore the mechanisms of action of this compound and its potential therapeutic applications.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₄H₃₂O₇ |

| Molecular Weight | 432.51 g/mol |

| CAS Number | 50656-77-4 |

| Melting Point | 115°C |

| Appearance | Powder |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate, DMSO, Acetone |

Biological Activities of this compound

Anti-Hepatitis B Virus (HBV) Activity

This compound has demonstrated significant activity against the Hepatitis B virus in both in vitro and in vivo studies. Research on a human HBV-transfected liver cell line (HepG2 2.2.15) showed that this compound could significantly decrease the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).

| Parameter | IC₅₀ Value |

| Inhibition of HBsAg secretion | 15.6 µM |

| Inhibition of HBeAg secretion | 25.1 µM |

Anti-inflammatory Activity

Studies have revealed that this compound possesses anti-inflammatory properties, partly through its interaction with the platelet-activating factor (PAF) receptor. scione.com It has been shown to inhibit PAF-induced paw edema in mice and displace PAF from its binding sites. scione.com

| Parameter | IC₅₀ Value |

| Displacement of [³H]-PAF binding | 6.5 µM |

Antibacterial Activity

This compound has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. academicjournals.org One study indicated that the Minimum Inhibitory Concentration (MIC) was determined for several bacteria; however, the specific values were not provided in the available literature. academicjournals.org The research did note that Staphylococcus aureus was the most susceptible among the tested organisms. academicjournals.org

| Bacterium | Minimum Inhibitory Concentration (MIC) |

| Staphylococcus aureus | Data not available in searched literature |

| Pseudomonas aeruginosa | Data not available in searched literature |

| Escherichia coli | Data not available in searched literature |

Anxiolytic Activity

Preclinical studies using animal models have suggested that this compound may possess anxiolytic (anti-anxiety) properties. In the elevated plus-maze (EPM) model, a standard test for anxiety, this compound was shown to increase the number of entries into the open arms of the maze, an effect comparable to the anxiolytic drug diazepam. This suggests a potential role for this compound in modulating anxiety-like behaviors.

| Animal Model | Observed Effect |

| Elevated Plus-Maze (EPM) | Increased number of entries in open arms, comparable to diazepam |

| Light & Dark Exploration Test | Increased number of entries in the light compartment |

Structure

3D Structure

Properties

IUPAC Name |

6-[3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCFGIEPQSDGMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Botanical Origin

Plant Sources and Geographic Distribution of Niranthin-Producing Species

This compound (B1253582) is predominantly found in various species of the Phyllanthus genus, which are widely distributed across tropical and subtropical regions globally. mdpi.comphytopharmajournal.comfrontiersin.org

Phyllanthus amarus

Phyllanthus amarus Schum. & Thonn. is an annual herb originating from tropical America that has spread as a weed to other tropical and subtropical areas worldwide. phytopharmajournal.com Its geographical distribution spans across West Africa (including Nigeria and Ghana), Europe, Asia (including China, Pakistan, India, and Malaysia), and Central and South America. phytopharmajournal.comnih.gov This species is well-known for containing several phytochemical constituents, including lignans (B1203133) such as phyllanthin (B192089), hypophyllanthin (B190393), and this compound. embopress.orgmdpi.comphytopharmajournal.commdpi.comcrimsonpublishers.com

Research has quantified the amount of this compound in P. amarus whole plant samples collected from various locations. The this compound content has been reported to range from 0.075% to 0.416% w/w. researchgate.net For instance, the highest concentration of this compound, along with phyllanthin and hypophyllanthin, was observed in samples from Killa Pardi, Gujarat. researchgate.net

Table 1: this compound Content in Phyllanthus amarus Whole Plant Samples

| Compound | Range (% w/w) researchgate.net |

| This compound | 0.075 – 0.416 |

| Phyllanthin | 0.102 – 0.394 |

| Hypophyllanthin | 0.033 – 0.149 |

Phyllanthus niruri

Phyllanthus niruri L., also known as "stone breaker" in some regions, is another significant source of this compound. researchgate.netemnuvens.com.br This species is widely distributed throughout tropical and subtropical regions, including South America (e.g., Brazil), Asia (e.g., China, India, Malaysia), and West Africa. phytopharmajournal.comemnuvens.com.brgbif.org

Studies on P. niruri from Guangxi province, China, indicate that this compound, along with other lignans like nirtetralin (B1678942) B, hypophyllanthin, and phyltetralin (B1589431), is primarily distributed in the leaves. chromatographyonline.com The highest total content of these active lignans was found during the full fruiting period, typically from late July to August. chromatographyonline.com Quantitative analyses of methanolic extracts from the aerial parts of P. niruri from different geographical locations showed total lignan (B3055560) concentrations ranging from 5.53 to 17.1 mg/g of dry weight. sci-hub.se Specifically, this compound content in these extracts ranged from 1.36 to 6.86 mg/g dry weight. sci-hub.se The leaves of P. niruri consistently showed the highest total lignan content, reaching up to 24.5 mg/g of dry weight, compared to other plant parts. sci-hub.se

Table 2: Lignan Distribution in Different Parts of Phyllanthus niruri

| Plant Part | Total Lignans (mg/g dry weight) sci-hub.se | This compound (mg/g dry weight) sci-hub.se |

| Leaves | 24.5 | 1.36 – 6.86 |

| Branches | 0.72 | Not specified individually |

| Stems | 0.69 | Not specified individually |

| Fruits | 1.62 | Not specified individually |

| Roots | 0.48 | Not specified individually |

Other Relevant Phyllanthus Species

Beyond P. amarus and P. niruri, other Phyllanthus species have been identified as sources of lignans, including compounds structurally related to this compound. Phyllanthus urinaria, for instance, has yielded novel lignans such as 5-demethoxythis compound. mdpi.com Other species like Phyllanthus fraternus and Phyllanthus debilis also contain lignans, although P. amarus is generally considered the most abundant source, followed by P. fraternus and P. debilis. mdpi.comfrontiersin.org The leaves of Phyllanthus plants are generally noted to contain the highest concentrations of lignans. mdpi.com

Advanced Methodologies for Extraction of this compound from Plant Biomass

The extraction of this compound and other lignans from plant biomass involves various techniques, ranging from conventional solvent-based methods to more advanced and emerging technologies designed to optimize yield and efficiency.

Solvent-Based Extraction Optimization

Conventional solvent extraction, a common method for obtaining bioactive compounds, involves using organic solvents to dissolve and separate target compounds from plant material. contractlaboratory.commdpi.com For this compound, common solvents include ethanol (B145695), methanol (B129727), hexane, dichloromethane (B109758) (CH2Cl2), and acetone. sci-hub.semdpi.comvienkiemnghiem.gov.vn

Emerging Extraction Techniques

Nonconventional or emerging extraction techniques aim to enhance the release and efficiency of bioactive compounds from plant cell walls, often reducing extraction time and solvent usage. mdpi.comscielo.br

Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and plant tissues, thereby increasing the kinetics of extraction. contractlaboratory.comrroij.com For P. niruri, MAE with 80% methanol yielded an extract with improved yield (8.13 g% w/w) and phyllanthin content (21.2 ± 1.30 mg/g) compared to conventional methods. mdpi.com MAE has also been applied to P. amarus leaves to improve phyllanthin content. mdpi.com

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasound waves to enhance solvent penetration into the biomass and facilitate the breakdown of cell walls, leading to improved extraction efficiency. contractlaboratory.comphcogres.com For P. niruri, ultrasound-assisted extraction with 50% ethanol was optimized for the recovery of phenolic compounds. emnuvens.com.br

Supercritical Fluid Extraction (SFE): SFE uses supercritical fluids, such as carbon dioxide (CO2), as a solvent. This method is considered environmentally friendly as it leaves no solvent residues. contractlaboratory.comresearchgate.net While CO2 alone may not significantly extract highly polar lignans like this compound, the addition of a cosolvent, such as 10% ethanol:water (50:50 v/v), can significantly increase lignan recovery from Phyllanthus amarus, though it may reduce selectivity. researchgate.net

Enzyme-Assisted Extraction (EAE): EAE involves the use of hydrolytic enzymes (e.g., cellulase (B1617823) and protease) to degrade plant cell walls, thereby promoting the release of intracellular compounds. mdpi.commdpi.com For P. niruri, treatment with cellulase and protease at 50 °C optimized the extract yield (13.92 g% w/w) and significantly increased the content of phyllanthin (25.9 mg/g extract) and total lignans (85.87 mg/g extract). mdpi.comresearchgate.net

Pressurized Liquid Extraction (PLE): PLE utilizes elevated pressure and temperature with liquid solvents to enhance extraction efficiency by facilitating solvent penetration and mass transfer. contractlaboratory.comscielo.br

Table 3: Comparison of Lignan Content (including this compound) from Phyllanthus niruri using Different Extraction Methods

| Extraction Method | Extract Yield (g% w/w) mdpi.com | Phyllanthin Content (mg/g extract) mdpi.com | Total Lignans (mg/g extract) mdpi.com |

| Boiling Water | 18.10 | 0.33 ± 0.10 | Trace |

| Methanol | 3.6 | 3.1 | Low |

| Soxhlet Hexane | 0.82 | 36.2 ± 2.6 | Higher |

| Soxhlet CH2Cl2 | 1.12 | 11.7 ± 1.68 | Higher |

| Soxhlet Acetone | 3.40 | 11.7 ± 1.10 | Higher |

| Alkaline Digestion (30% KOH) | 3.1 | 22.34 ± 0.13 | High |

| Microwave-Assisted (80% MeOH) | 8.13 | 21.2 ± 1.30 | Better |

| Enzyme-Assisted (Cellulase + Protease) | 13.92 | 25.9 | 85.87 |

Sophisticated Purification and Isolation Strategies

Due to the complex matrix of plant extracts and the structural similarities among various lignans, sophisticated purification and isolation strategies are crucial for obtaining pure this compound. Chromatographic techniques are central to these strategies, often complemented by other enrichment procedures.

Chromatographic Separation Techniques (e.g., Column Chromatography, HPLC)

Chromatographic methods are indispensable for separating this compound from other co-occurring compounds, especially other lignans like phyllanthin, hypophyllanthin, and nirtetralin, which often have close structural resemblances researchgate.netresearchgate.netnih.govchromatographyonline.com.

Column Chromatography: This technique is frequently employed as an initial purification step following crude extraction. Extracts, such as those obtained from ethanol or hexane, are subjected to column chromatography over adsorbents like silica (B1680970) gel ijrte.orgchromatographyonline.comcimap.res.in. Elution is performed using solvent mixtures with increasing polarity, for example, hexane, hexane/dichloromethane, dichloromethane, and dichloromethane/methanol, to separate compounds into fractions based on their polarity ijrte.org.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely adopted and highly effective method for the separation, purification, and quantification of this compound, often providing high purity levels researchgate.netnih.govchromatographyonline.comcimap.res.inresearchgate.netsci-hub.secrbb-journal.com. Both analytical and preparative HPLC are utilized.

Key parameters and findings from various HPLC applications for this compound isolation include:

Column Type: C18 columns are commonly used, such as Gemini® 3 µm C18 columns vienkiemnghiem.gov.vn or XBridge columns nih.gov. Phenomenex C-18 columns have also been reported researchgate.net.

Mobile Phase:

Acetonitrile (B52724) and water, often with a small percentage of trifluoroacetic acid (TFA) (e.g., 0.05% TFA, pH 2.15) or without, are frequently used in isocratic elution modes nih.govchromatographyonline.comsci-hub.se. Optimal ratios include acetonitrile-water (55:45 v/v) chromatographyonline.comresearchgate.netsci-hub.se.

Methanol and ammonium (B1175870) formate (B1220265) buffer (e.g., 5 mM ammonium formate, 63:37 v/v) have also been successfully employed vienkiemnghiem.gov.vn.

Flow Rate: Typical flow rates range from 0.3 mL/min to 1.0 mL/min nih.govchromatographyonline.comresearchgate.netvienkiemnghiem.gov.vn.

Detection:

UV detection is common, often at wavelengths like 230 nm chromatographyonline.comresearchgate.net.

PDA (Photodiode Array) detection provides spectral information for identification nih.gov.

Fluorescence detection offers higher sensitivity, with reported limits of detection for this compound at 1.22 ng/mL, significantly lower than UV detection researchgate.netsci-hub.se.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is used for highly sensitive quantification and structural confirmation, particularly in complex biological matrices researchgate.netvienkiemnghiem.gov.vnresearchgate.net.

Retention Times: this compound has been reported to elute at mean retention times around 14.53 minutes under specific HPLC-PDA conditions nih.gov and 20.18 minutes in preparative HPLC with a methanol-water mobile phase cimap.res.in.

Purity: Recycling preparative HPLC has been successfully used to obtain this compound from ethanol crude extracts, yielding isolated compounds ijrte.org. Purity levels exceeding 95% for isolated lignans, including this compound, have been verified researchgate.net.

The following table summarizes typical HPLC conditions for this compound:

| Parameter | Typical Range/Value | Reference |

| Column Type | C18 (e.g., Gemini®, XBridge®) | nih.govvienkiemnghiem.gov.vn |

| Mobile Phase | Acetonitrile-Water (55:45 v/v) or Methanol-Ammonium Formate (63:37 v/v) | chromatographyonline.comsci-hub.sevienkiemnghiem.gov.vn |

| Elution Mode | Isocratic | nih.govsci-hub.sevienkiemnghiem.gov.vn |

| Flow Rate | 0.3 - 1.0 mL/min | nih.govchromatographyonline.comresearchgate.netvienkiemnghiem.gov.vn |

| Detection Wavelength | 230 nm (UV), Fluorescence, ESI-MS/MS | chromatographyonline.comresearchgate.netsci-hub.sevienkiemnghiem.gov.vn |

| Column Temperature | Ambient or 30-40 °C | chromatographyonline.comvienkiemnghiem.gov.vn |

Centrifugal Partition Chromatography (CPC): CPC is a liquid-liquid chromatography technique that has shown promise for the simultaneous isolation of lignans like this compound, phyllanthin, and hypophyllanthin from Phyllanthus amarus leaves researchgate.net. This method is advantageous for its high loading capacity and reproducibility, allowing for multi-gram scale separations researchgate.net. It involves a two-step purification process, sometimes preceded by normal phase liquid chromatography on silica gel to separate compound groups researchgate.net.

Other Isolation and Enrichment Procedures

Beyond conventional chromatography, several other techniques are employed to enhance the isolation and enrichment of this compound from plant extracts.

Solvent-Solvent Partitioning: After initial crude extraction (e.g., with ethanol), the extract can be further fractionated using solvent-solvent partitioning. This involves dispersing the crude residue in water and then extracting it with solvents of varying polarities, such as petroleum ether, hexane, ethyl acetate, or methanol, to yield different crude fractions ijrte.orgchromatographyonline.com. This step helps to concentrate lignans into specific fractions before more refined chromatographic separations.

Supercritical Fluid Extraction (SFE): SFE utilizes supercritical CO2 as a solvent, often with cosolvents like ethanol-water mixtures, to extract lignans such as this compound and phyllanthin from Phyllanthus amarus researchgate.netnih.gov. SFE can offer advantages in terms of purity of the extract, with some SFE extracts showing lignan concentrations between 25% and 35% researchgate.net.

Non-Conventional Extraction Methods: Research has explored non-conventional methods to optimize the yield and lignan content from Phyllanthus niruri aerial parts. These include:

Alkaline Digestion: Treating plant material with potassium hydroxide (B78521) can yield purified extracts with high lignan content nih.gov.

Microwave-Assisted Extraction (MAE): Using microwave energy with solvents like methanol can improve extraction efficiency and yield nih.gov.

Enzyme-Assisted Extraction (EAE): Employing hydrolytic enzymes such as cellulase and protease can enhance the release of lignans from the plant matrix, leading to optimized extract yields and higher lignan content nih.govmdpi.com.

These diverse strategies highlight the scientific efforts dedicated to efficiently and effectively isolating this compound, a compound of significant research interest.

Biosynthesis and Metabolic Pathways of Niranthin

Elucidation of Precursor Molecules in Lignan (B3055560) Biosynthesis

Lignans (B1203133) are a subgroup of non-flavonoid polyphenols derived from the phenylpropanoid pathway, which itself is initiated from the shikimic acid pathway via phenylalanine nih.govwur.nlresearchgate.net. The foundational units for lignan biosynthesis are the hydroxycinnamic acids, specifically p-coumaric acid, ferulic acid, and sinapic acid nih.gov. These acids undergo a series of reduction steps to form their corresponding monolignols, which are the primary alcoholic precursors nih.govfrontiersin.org.

The three main monolignols are:

p-Coumaryl alcohol: Derived from p-coumaric acid nih.govfrontiersin.org.

Coniferyl alcohol: Derived from ferulic acid nih.govwur.nlfrontiersin.orgmdpi.com.

Sinapyl alcohol: Derived from sinapic acid nih.govfrontiersin.org.

These monolignols, particularly coniferyl alcohol, serve as crucial building blocks for the diverse array of lignans found in plants wur.nl. Common plant lignans, such as pinoresinol (B1678388), lariciresinol (B1674508), secoisolariciresinol, and matairesinol, are subsequently formed from these monolignol precursors wur.nlfrontiersin.orgmdpi.comnih.gov.

Identification and Characterization of Key Enzymatic Steps

The conversion of phenylalanine to monolignols and subsequently to lignans involves a series of well-characterized enzymatic steps within the phenylpropanoid pathway. The initial step involves the deamination of phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) wur.nl. Cinnamic acid is then converted to p-coumaric acid by cinnamic acid 4-hydroxylase (C4H) wur.nl. Further methylation of caffeic acid (derived from p-coumaric acid) to ferulic acid is mediated by caffeic acid O-methyltransferases (CAOMT) wur.nl.

The hydroxycinnamic acids are activated by hydroxycinnamate:CoA ligases (e.g., p-coumarate:CoA ligases) to form their respective CoA esters (e.g., feruloyl-CoA) nih.govmdpi.com. These CoA esters are then reduced to their corresponding aldehydes by cinnamoyl-CoA reductase, and finally to the monolignols (alcohols) by cinnamyl alcohol dehydrogenase (also known as monolignol dehydrogenase) nih.govmdpi.com.

A pivotal step in lignan biosynthesis is the stereospecific coupling of two monolignol units. This radical coupling reaction is mediated by dirigent proteins (DIR), which guide the phenoxy radicals of monolignols to form specific lignan structures, such as (+)-pinoresinol from two molecules of coniferyl alcohol wur.nlmdpi.com. Subsequent enzymatic reductions, often catalyzed by enzymes like pinoresinol reductase (PLR), lead to the formation of other lignans, such as (+)-lariciresinol and (-)-secoisolariciresinol wur.nlmdpi.comembopress.org.

Molecular Mechanisms Regulating Niranthin (B1253582) Accumulation in Plants

The accumulation of lignans, including this compound, in plants is subject to various molecular regulatory mechanisms, often influenced by environmental factors and internal signaling pathways. Plants respond to stresses, such as drought, by modulating their secondary metabolite synthesis pathways, including those for lignans researchgate.net. Drought stress has been shown to stimulate genes involved in the biosynthesis of phenylpropanoids, leading to an upregulation in the expression of enzymes within this pathway and an increase in lignan synthesis researchgate.net.

Plant hormones and signaling molecules play crucial roles in this regulation. Jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways, often triggered by interactions with endophytic microbes, can activate specific transcription factors such as MYC2 and NPR1 researchgate.net. The activation of these transcription factors, along with SnRK2, subsequently activates stress-related genes like the PAL gene, thereby enhancing lignan production researchgate.net. Furthermore, the activation of MAPK phosphorylase activity can lead to the expression of genes and enzyme synthesis, including those involved in lignan biosynthesis, and WRKY34 transcription factor activation can increase 4CL3 gene expression, further contributing to lignan accumulation researchgate.net.

Genetic and Omics Approaches to Biosynthetic Pathway Analysis

Advanced genetic and omics technologies have become indispensable tools for dissecting the complex biosynthetic pathways of secondary metabolites like this compound. Multi-omics approaches, integrating genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the variety, distribution, and development of biosynthetic gene clusters and their regulation researchgate.net.

Genomics provides clues regarding functional associations between genes based on gene clustering.

Transcriptomics is effectively used to identify new members of biosynthetic pathways by analyzing gene coexpression patterns.

Metabolomics allows for the qualitative and quantitative analysis of internal metabolites, revealing their types, quantities, and alterations under specific conditions.

These integrative omics strategies enable researchers to uncover the molecular mechanisms underlying secondary metabolite production and to identify critical genes involved researchgate.net. For instance, omics research has been applied to enhance lignan production in various plant species. Studies on Isatis indigotica have utilized genomics to identify transcription factors (e.g., Ii049) that positively regulate lignan biosynthesis by activating salicylic (B10762653) acid signaling and lignan/lignin (B12514952) pathway genes, leading to significant increases in lignan accumulation, such as lariciresinol embopress.org. Similarly, transcriptomics has been used in Glycine max to study lignin biosynthesis-related genes in response to co-cultivation with endophytes researchgate.net.

Such approaches not only deepen the understanding of natural biosynthetic routes but also offer avenues for metabolic engineering to increase the production of valuable lignans like this compound in economically significant medicinal plants embopress.org.

Detailed Research Findings: this compound's Enzyme Inhibition

This compound has been investigated for its biological activities, including its ability to inhibit specific enzymes. Research has shown that this compound acts as a potent anti-leishmanial agent by inhibiting Leishmania donovani topoisomerase IB (LdTOP1LS) nih.gov. This enzyme is critical for DNA replication, transcription, and repair in the parasite.

This compound inhibits the relaxation activity of LdTOP1LS in a dose-dependent manner and acts as a non-competitive inhibitor, interacting with both subunits of the enzyme nih.gov. It stabilizes the "cleavable complex" formation, preventing the religation of cleaved DNA strands and ultimately leading to apoptosis in the parasites.

The following table summarizes key quantitative data on this compound's inhibition of LdTOP1LS:

| Assay Condition | This compound Concentration (µM) | Inhibition Percentage (%) | IC50 Value (µM) |

| Simultaneous | 25 | ~85 | 4.86 |

| Simultaneous | 50 | ~98 | N/A |

| Pre-incubation | N/A | N/A | 1.52 |

Note: N/A indicates data not applicable or not explicitly provided for that specific concentration/assay type.

Pharmacological and Biological Activities: Mechanistic Investigations Pre Clinical Focus

Anti-Leishmanial Activity and Molecular Mechanisms

Niranthin (B1253582) has been identified as a potent anti-leishmanial agent, particularly effective against Leishmania donovani, the causative agent of visceral leishmaniasis. Its efficacy extends to antimony-resistant strains of the parasite. nih.govresearchgate.net

A primary mechanism of this compound's anti-leishmanial action involves its interaction with Leishmania donovani topoisomerase IB (LdTOP1LS). This compound acts as a "topoisomerase poison," stabilizing the formation of topoisomerase I-mediated DNA-protein adducts inside Leishmania cells. This stabilization prevents the religation of cleaved DNA strands, a crucial step in DNA replication and repair, ultimately leading to parasitic cell death. nih.govresearchgate.netembopress.orgnih.gov

Detailed research findings indicate that this compound inhibits the relaxation activity of the heterodimeric type IB topoisomerase of L. donovani. It functions as a non-competitive inhibitor, interacting with both subunits of the enzyme. nih.govresearchgate.netembopress.orgnih.gov The compound's interaction with DNA-protein binary complexes is critical for stabilizing the 'cleavable complex' formation. nih.govresearchgate.netembopress.orgnih.gov

Table 1: this compound's Effect on L. donovani Topoisomerase I Activity

| Assay Type | This compound Concentration | Observed Effect | Citation |

| Plasmid Relaxation | 50 µM | Approximately 98% inhibition of enzyme activity | |

| IC50 (simultaneous) | 4.86 µM | Strong inhibitory effect on topoisomerase I | |

| IC50 (pre-incubation) | 1.52 µM | Strong inhibitory effect on topoisomerase I |

This compound induces apoptotic events in Leishmania parasites. This process is significantly linked to the induction of reactive oxygen species (ROS) formation within the parasites. Elevated ROS levels contribute to DNA fragmentation and the activation of cellular nucleases, ultimately triggering programmed cell death (apoptosis) in Leishmania cells. nih.govresearchgate.netembopress.org For instance, treatment with this compound has been shown to generate a fivefold higher amount of ROS compared to control treatments in parasites. embopress.org

This compound demonstrates effectiveness against antimony-resistant Leishmania parasites by modulating upregulated P-glycoprotein (P-gp) on host macrophages. nih.govresearchgate.netembopress.orgnih.gov P-glycoprotein is an efflux pump associated with multidrug resistance in various pathogenic organisms, including protozoan parasites. nih.govplos.orgconicet.gov.ar By modulating P-gp, this compound can potentially increase the intracellular accumulation of anti-leishmanial agents, thereby overcoming resistance mechanisms.

Beyond its direct anti-parasitic effects, this compound exhibits significant immunomodulatory properties in the host. In infected BALB/c mice, this compound treatment leads to a crucial switch from a parasite-protecting T helper 2 (Th2) immune response to a host-protective T helper 1 (Th1) immune response. nih.govresearchgate.netembopress.orgnih.govscilit.comscispace.com

This Th1-type immune response is characterized by the production of interleukin-12 (B1171171) (IL-12), which drives the expansion of Th1 cells and macrophage activation through the production of interferon-gamma (IFN-γ). This cascade ultimately triggers the generation of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages, contributing to the clearance of the parasite burden in the liver and spleen of infected mice. nih.govresearchgate.netembopress.orgnih.gov

Anti-Inflammatory Mechanisms of Action

This compound also possesses notable anti-inflammatory properties, with studies highlighting its ability to modulate key inflammatory mediators.

This compound has been shown to inhibit pro-inflammatory cytokines and mediators, including cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). scispace.comresearchgate.net Research using LPS-induced U937 human macrophages indicated that this compound, along with other lignans (B1203133), downregulates the nuclear factor kappa-B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphatidylinositol-3-kinase (PI3K-Akt) signaling pathways, which are crucial in the regulation of inflammatory responses. researchgate.netfrontiersin.org This suppression of signaling pathways leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α, COX-2, and IL-1β. researchgate.net

Table 2: this compound's Anti-Inflammatory Targets

| Inflammatory Mediator | Effect of this compound Treatment | Associated Signaling Pathways | Citation |

| COX-2 | Inhibition of expression | NF-κB, MAPK, PI3K-Akt | researchgate.netfrontiersin.org |

| TNF-α | Inhibition of production | NF-κB, MAPK, PI3K-Akt | researchgate.netfrontiersin.org |

| IL-1β | Reduction of expression | NF-κB, MAPK, PI3K-Akt | researchgate.net |

| Platelet Activating Factor (PAF) Receptor | Direct antagonistic action | Not explicitly defined in source for this pathway | researchgate.netsci-hub.senih.gov |

Furthermore, this compound's anti-inflammatory actions are also associated with its direct antagonistic action on platelet-activating factor (PAF) receptor binding sites. researchgate.netsci-hub.senih.gov Studies have shown that this compound can significantly inhibit PAF-induced paw edema formation and myeloperoxidase activity in mice, similar to known PAF receptor antagonists. sci-hub.senih.gov

Interaction with Platelet-Activating Factor (PAF) Receptor Binding Sites

This compound demonstrates significant inhibitory effects on Platelet-Activating Factor (PAF) activity, suggesting a direct antagonistic action on PAF receptor binding sites. Studies have shown that this compound can inhibit PAF-induced paw edema formation in mice and selectively reduce PAF binding to its receptors nih.govnih.govcsic.esmdpi.com.

In experimental settings, this compound (30 µM) was observed to decrease the specific binding of [3H]-PAF in mouse cerebral cortex membranes nih.govnih.govcsic.esmdpi.com. Furthermore, this compound displaced [3H]-PAF binding sites in a concentration-dependent manner, exhibiting an IC50 value of 6.5 µM nih.govnih.govcsic.esmdpi.comnih.gov. When compared to WEB2170, a known PAF receptor antagonist, this compound proved more efficacious in inhibiting PAF-mediated paw edema nih.gov. Beyond edema, this compound also inhibited PAF-induced myeloperoxidase activity and protein extravasation in mouse models, further highlighting its anti-inflammatory potential through PAF receptor modulation nih.govnih.govcsic.esmdpi.com.

Table 1: Effect of this compound on PAF Receptor Binding and Inflammatory Responses

| Activity/Parameter | This compound Effect | Comparative Agent (WEB2170) Effect | IC50 Value (this compound) | References |

| PAF-induced paw edema inhibition (mice) | Significant inhibition | Significant inhibition | N/A | nih.govnih.govcsic.esmdpi.com |

| Reduction of [3H]-PAF binding (mouse cerebral cortex membranes) | Decreased specific binding | Decreased specific binding | 6.5 µM | nih.govnih.govcsic.esmdpi.comnih.gov |

| Displacement of [3H]-PAF binding sites | Concentration-dependent displacement | Concentration-dependent displacement | N/A | nih.govnih.govcsic.esmdpi.com |

| Inhibition of myeloperoxidase activity (PAF-induced) | Inhibited | Inhibited | N/A | nih.govnih.govcsic.esmdpi.com |

| Inhibition of protein extravasation (PAF-induced) | Significantly inhibited | Significantly inhibited | N/A | nih.govnih.govcsic.esmdpi.com |

Modulation of Inflammatory Signaling Pathways

This compound exhibits notable anti-inflammatory properties, mediated through its modulation of key inflammatory signaling pathways nih.govnih.govuni-freiburg.deuni-freiburg.deencyclopedia.pub. It has been shown to downregulate the expression of various pro-inflammatory cytokines and mediators, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) encyclopedia.pubgoogleapis.commdpi.com.

Mechanistically, this compound suppresses the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) googleapis.com. Furthermore, it interferes with the activation of the NF-κB, MAPKs, and PI3K-Akt signaling pathways googleapis.commdpi.com. Specifically, this compound has been observed to suppress the inhibitors of kappa B (IκB), IκB kinases (Ikkα/β), NF-κB phosphorylation, and IκB degradation, thereby contributing to its anti-inflammatory effects googleapis.com.

Antioxidant Properties and Cellular Protective Effects

Radical Scavenging Capabilities

As a lignan (B3055560), this compound belongs to the class of polyphenols, which are well-known for their antioxidant properties. Extracts from Phyllanthus niruri, containing this compound, have demonstrated free radical scavenging activity, including the ability to scavenge hydroxyl radicals, in a dose-dependent manner. Studies indicate that the active phytoconstituents present in P. niruri contribute to its antioxidant and antimutagenic activities primarily through their free radical scavenging capabilities.

Role in Oxidative Stress Mitigation

The antioxidant effects of this compound play a crucial role in its ability to mitigate oxidative stress encyclopedia.pub. This protective action against oxidative damage positions this compound as a compound of interest for the prevention and treatment of various diseases linked to oxidative stress, such as cancer, cardiovascular disease, and neurodegenerative disorders.

Anti-Hepatitis B Virus (HBV) Activity

This compound exhibits anti-hepatitis B virus (HBV) activity, both in in vitro and in vivo models nih.govuni-freiburg.deuni-freiburg.de. This lignan has been isolated from Phyllanthus niruri L., a plant with a long history of traditional use in many Asian countries for liver protection and anti-HBV purposes uni-freiburg.de.

In Vitro Antiviral Effects on HepG2.2.15 Cell Line

In the human HBV-transfected liver cell line HepG2.2.15, this compound has been shown to significantly decrease the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) nih.govuni-freiburg.de. After 144 hours of treatment with this compound, the IC50 values for HBsAg and HBeAg secretion were determined to be 15.6 µM and 25.1 µM, respectively nih.govuni-freiburg.de.

In another study utilizing the human hepatoma cell line MS-G2, which synthesizes hepatitis B viral particles, this compound was identified as having potent anti-HBV activity with an EC50 of 33.6 µM, achieving a maximum inhibition of 74.3% in suppressing HBsAg and HBeAg expression. Furthermore, this compound demonstrates a dose-dependent inhibitory effect on the replication of HBV DNA.

Investigations into the enantiomers of this compound also revealed anti-HBV activity. Both (-)-niranthin and (+)-niranthin exhibited anti-HBV activity in HBV-infected cells, with IC50 values of 14.3 ± 0.994 µM and 9.11 ± 0.998 µM for HBsAg, respectively. For HBV-replicating cells, the IC50 values were found to be 16.2 ± 0.992 µM for (-)-niranthin and 24.2 ± 0.993 µM for (+)-niranthin.

Table 2: In Vitro Antiviral Effects of this compound on HepG2.2.15 Cell Line

| Target | This compound IC50 (µM) | Inhibition Percentage (MS-G2 cells) | Treatment Duration | References |

| HBsAg secretion | 15.6 | 74.3% (EC50 33.6 µM) | 144 h | nih.govuni-freiburg.de |

| HBeAg secretion | 25.1 | N/A | 144 h | nih.govuni-freiburg.de |

| HBV DNA replication | N/A | Dose-dependent inhibition | N/A |

Table 3: Anti-HBV Activity of this compound Enantiomers in HBV-Infected and Replicating Cells

| Compound | IC50 for HBsAg (HBV-infected cells) | IC50 for HBV DNA (HBV-replicating cells) | References |

| (-)-Niranthin | 14.3 ± 0.994 µM | 16.2 ± 0.992 µM | |

| (+)-Niranthin | 9.11 ± 0.998 µM | 24.2 ± 0.993 µM |

In Vivo Efficacy in Duck Hepatitis B Virus (DHBV) Models

This compound has demonstrated notable anti-hepatitis B virus (HBV) activity in both in vitro and in vivo models. nih.govnih.gov Studies utilizing duck hepatitis B virus (DHBV)-infected ducklings as an in vivo model have provided compelling evidence of its efficacy. nih.govnih.gov Treatment with this compound led to a significant reduction in several key viral markers and liver enzyme levels in DHBV-infected ducklings. These reductions included serum DHBV DNA, hepatitis B surface antigen (HBsAg), hepatitis B e-antigen (HBeAg), alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST). nih.govnih.govnih.gov Furthermore, analysis of liver pathological changes confirmed the hepatoprotective effect of this compound. nih.govnih.gov Mechanistic investigations suggest that this compound exerts its anti-HBV effects by inhibiting both DHBV DNA replication and HBV antigen expression. nih.gov

In in vitro assays using the human HBV-transfected liver cell line HepG2.2.15, this compound significantly decreased the secretion of HBsAg and HBeAg. The inhibitory concentration 50% (IC₅₀) values were determined to be 15.6 µM for HBsAg and 25.1 µM for HBeAg after 144 hours of treatment. nih.govnih.govnih.gov

Table 1: In Vitro Antiviral Activity of this compound in HepG2.2.15 Cells

| Viral Marker | IC₅₀ (µM) |

| HBsAg | 15.6 |

| HBeAg | 25.1 |

Enantiomeric Structural Influences on Antiviral Activity

While this compound exhibits potent antiviral activity, the specific influence of its enantiomeric structure on this activity is an area noted for further exploration. Although the concept of enantiomeric influence on antiviral activity of this compound has been mentioned in the literature, detailed comparative data specifically outlining the differential antiviral effects of individual enantiomers of this compound is not extensively reported in the currently available search results.

Anxiolytic Activity Investigations

In Vivo Animal Model Studies

This compound has demonstrated significant anxiolytic potential in various in vivo animal models. citeab.com Studies employing well-established behavioral tests, such as the Elevated Plus-Maze (EPM) and the Light & Dark Exploration (L&D) tests, have shown its efficacy. In the EPM model, this compound-treated mice exhibited an increased number of entries into the open arms compared to control groups, indicating reduced anxiety levels. This effect was comparable to that observed with diazepam, a standard anxiolytic drug. Similarly, in the L&D exploration test, this compound increased the number of entries into the light compartment, an indicator of decreased anxiety, with results comparable to those of diazepam-treated mice. citeab.com

Regarding motor activity, some studies suggest that this compound did not significantly alter locomotor activity at effective anxiolytic doses, implying that its anxiolytic effects are not accompanied by sedation. citeab.com However, other findings indicate that a reduction in spontaneous motor activity could be related to a calmness or sedative effect, with motor activity results demonstrating a dose-dependent sedative activity of this compound.

Computational Investigations of Receptor Interactions (e.g., GABA-A receptor mediation)

Computational investigations, particularly molecular docking simulations, have provided insights into the potential mechanisms underlying this compound's anxiolytic activity. These studies suggest that this compound interacts with GABA-A receptors. citeab.com The docking scores obtained for this compound were comparable to those of diazepam, a known GABA-A receptor modulator and standard anxiolytic drug. citeab.com For instance, this compound showed a docking score of -62.1714 kcal/mol against the GABA-A receptor (PDB ID: 4COF), which was comparable to diazepam's docking score of -63.1568 kcal/mol.

Further supporting the role of GABA-A receptor mediation, in vivo studies evaluated this mechanism by pretreating mice with Flumazenil, a selective GABA-A receptor antagonist, before conducting EPM tasks. The findings indirectly indicated a plausible role of GABAergic mediation for this compound's anxiolytic activity.

Table 2: Molecular Docking Scores of this compound and Diazepam with GABA-A Receptor

| Compound | Target Receptor | PDB ID | Docking Score (kcal/mol) |

| This compound | GABA-A receptor | 4COF | -62.1714 |

| Diazepam | GABA-A receptor | 4COF | -63.1568 |

Anti-Allodynic and Antinociceptive Actions

Mechanisms in Pain Reduction Models

This compound exhibits significant anti-allodynic and antinociceptive actions, indicating its potential in pain reduction. citeab.comnih.gov In a rat model of fibromyalgia (FM), this compound at various doses (5, 10, and 20 mg/kg) significantly reduced mechanical allodynia induced by acidic saline injections. Both acute and four-day chronic studies demonstrated that this compound treatment increased the mechanical threshold in both ipsilateral and contralateral paws. Importantly, temporary treatment interruption followed by reinitiation of this compound treatment remained effective, ruling out the development of tolerance.

The mechanisms underlying this compound's pain-reducing effects are multifaceted. One proposed mechanism involves its direct antagonistic action on Platelet-Activating Factor (PAF) receptor binding sites. This compound has been shown to significantly inhibit PAF-induced paw edema and allodynia in mice and rats, similar to the effects of WEB2170, a known PAF receptor antagonist. Furthermore, this compound demonstrated a rapid onset and long-lasting anti-allodynic action when compared to WEB2170.

In the context of fibromyalgia models, computational docking calculations suggested that this compound possesses a similar binding affinity to the drug Amiloride towards Acid-sensing ion channels (ASICs). This compound was observed to interact with specific amino acid residues within ASICs, including LYS 373, ARG 370, GLU 374, and GLN 277. These findings propose that this compound may modulate ASICs, contributing to decreased pain sensitivity in FM models.

Table 3: Effect of this compound on Mechanical Allodynia in Fibromyalgia Rat Model (Acute Study - Maximum Possible Effectiveness, MPE)

| This compound Dose (mg/kg) | Ipsilateral Paw MPE (%) | Contralateral Paw MPE (%) |

| 5 | 221.05 | 281.25 |

| 10 | 241.24 | 322.29 |

| 20 | 255.66 | 357.14 |

| Amiloride (Standard) | 366.67 | 400.01 |

Table 4: Effect of this compound on Mechanical Allodynia in Fibromyalgia Rat Model (Chronic Study - Maximum Possible Effectiveness, MPE)

| This compound Dose (mg/kg) | Ipsilateral Paw MPE (%) | Contralateral Paw MPE (%) |

| 5 | 252.82 | 331.57 |

| 10 | 326.30 | 456.25 |

| 20 | 394.40 | 550.01 |

| Amiloride (Standard) | 429.87 | 607.69 |

Interaction with Acid-Sensing Ion Channels (ASICs)

This compound has been investigated for its interaction with Acid-Sensing Ion Channels (ASICs), which are voltage-independent H -gated cation channels broadly expressed in the nervous system of both rodents and humans. These channels are activated by rapid extracellular acidosis and play crucial roles in various physiological processes, including pain sensation. chembase.cntocris.comnih.gov

Molecular docking studies have indicated that this compound exhibits a binding affinity to ASICs similar to that of Amiloride, a known classical non-specific inhibitor of these channels. chembase.cn Specifically, this compound interacts with key amino acid residues within the ASIC structure, including LYS 373, ARG 370, GLU 374, and GLN 277. chembase.cn Further molecular dynamics simulations have supported these findings, revealing stable binding interactions and conformational changes associated with this compound's binding to ASICs. chembase.cn These interactions suggest that this compound may modulate ASIC activity, potentially contributing to its observed effects, such as decreased pain sensitivity in fibromyalgia rat models. chembase.cn

Antimicrobial and Antibacterial Activity

This compound demonstrates significant antimicrobial and antibacterial properties, as evidenced by in vitro studies against various pathogenic microorganisms.

In Vitro Efficacy against Bacterial Strains

Research has shown that this compound possesses bactericidal activity against several bacterial strains, including the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacteria Pseudomonas aeruginosa and Escherichia coli. Among these, Staphylococcus aureus was found to be the most susceptible to this compound's antibacterial action, exhibiting the highest zone of inhibition. Conversely, Escherichia coli demonstrated the least susceptibility. Comparative studies have also indicated that this compound exhibits superior antibacterial activity against the tested organisms compared to Gentamicin. While Minimum Inhibition Concentration (MIC) values were determined for this compound's efficacy against these microorganisms, specific numerical values were not detailed in the available research.

Potential Mechanisms of Action against Microorganisms

Although the precise mechanisms of action of this compound against bacterial strains are not extensively detailed in the provided literature, its observed effects suggest a direct bactericidal impact. More detailed mechanistic investigations have been conducted in the context of its anti-leishmanial activity against the protozoan parasite Leishmania donovani. In these studies, this compound was found to induce topoisomerase I-mediated DNA-protein adduct formation within Leishmania cells. It acts as a non-competitive inhibitor of heterodimeric type IB topoisomerase, stabilizing the 'cleavable complex' and consequently inhibiting the religation of cleaved DNA strands. Furthermore, this compound triggers the production of reactive oxygen species (ROS), which contributes to DNA fragmentation and ultimately leads to cell death in these parasites. While these mechanisms are specific to Leishmania, they highlight a potential for similar DNA-targeting or oxidative stress-inducing pathways in other susceptible microorganisms.

Cytotoxic Effects on Cancer Cell Lines (e.g., K-562)

This compound, particularly as a component of lignan-rich fractions derived from Phyllanthus amarus, has demonstrated cytotoxic effects against various human cancer cell lines.

Studies evaluating its impact on human leukemia cell lines, such as K-562, have shown significant cell death. At a concentration of 43 µg/mL, this compound (NIRA) induced 61.0% cell death in K-562 cells. The lignan-rich fraction containing this compound was noted for its potent inhibitory activity against these cells.

This compound's cytotoxic effects were also assessed against Lucena-1 cells, a subline of K-562 that exhibits multidrug resistance (MDR) due to the overexpression of P-glycoprotein (Pgp). While still effective, this compound at 43 µg/mL resulted in a lower percentage of cell death (30.2%) in Lucena-1 cells compared to the non-resistant K-562 cells, indicating the influence of MDR mechanisms.

Here is a summary of this compound's cytotoxic effects on K-562 and Lucena-1 cell lines:

| Cell Line | This compound Concentration (µg/mL) | Percentage of Cell Death (%) | Citation |

| K-562 | 43 | 61.0 | |

| Lucena-1 | 43 | 30.2 |

Mechanisms of Cell Growth Inhibition

The cytotoxic actions of this compound on cancer cell lines are associated with its ability to interfere with cellular processes critical for proliferation and survival. A key mechanism identified is the inhibition of P-glycoprotein (Pgp) activity. Pgp is a plasma membrane protein frequently overexpressed in drug-resistant cancer cells, where it acts as an efflux pump, reducing the intracellular concentration of various cytotoxic drugs. By inhibiting Pgp, this compound can potentially reverse multidrug resistance, thereby enhancing the efficacy of other chemotherapeutic agents. This compound demonstrated Pgp inhibition with an EC of 44.3 µg/mL. Furthermore, Phyllanthus amarus derivatives, including this compound, have been shown to significantly potentiate daunorubicin-induced cell death in drug-resistant Lucena-1 cells.

Beyond Pgp inhibition, insights into this compound's mechanisms of cell growth inhibition can also be drawn from its anti-leishmanial activity. In Leishmania donovani cells, this compound induces apoptosis by activating cellular nucleases and forming a cleavage complex with topoisomerase I. This involves the stabilization of topoisomerase I-mediated DNA-protein adducts and the inhibition of DNA religation. Additionally, this compound triggers the production of reactive oxygen species (ROS), which contribute to DNA fragmentation and subsequent cell death. These mechanisms, observed in protozoan parasites, suggest potential broader applicability of DNA damage induction and apoptotic pathway activation as modes of action for this compound's cytotoxic properties in other cell types, including cancer cells.

Structure Activity Relationship Sar Studies of Niranthin and Its Analogs

Identification of Essential Pharmacophores for Biological Activities

Research has begun to identify key structural elements, or pharmacophores, within the Niranthin (B1253582) molecule that are critical for its various biological activities.

Anti-fibromyalgic Activity: In studies investigating its anti-fibromyalgic potential, this compound has been shown to interact with Acid-sensing ion channels (ASICs). Molecular docking simulations revealed specific interactions with amino acid residues including LYS 373, ARG 370, GLU 374, and GLN 277 within the ASIC binding pocket museu-goeldi.brworldscientific.comresearchgate.net. These interacting residues suggest crucial binding points on the this compound molecule for its activity against ASICs.

Anxiolytic Activity: For its anxiolytic effects, computational investigations indicate that this compound likely exerts its activity through modulation of GABA-A receptors. Molecular docking studies demonstrated that this compound interacts with the GABA-A receptor, implying that the structural features enabling this interaction are essential for its anxiolytic properties nih.govdntb.gov.uanih.gov.

Anti-leishmanial Activity: this compound acts as a potent anti-leishmanial agent by inducing topoisomerase I-mediated DNA-protein adduct formation within Leishmania cells. It functions as a non-competitive inhibitor of heterodimeric type IB topoisomerase of L. donovani, interacting with both subunits of the enzyme and inhibiting the religation of cleaved DNA strands embopress.orgbiocrick.comnih.govtargetmol.comchemfaces.com. This mechanism points to structural features that enable interaction with and inhibition of this critical parasitic enzyme.

Anti-Hepatitis B Virus (HBV) Activity: Speculations regarding the anti-HBV active site of this compound suggest that it might involve molecular structures such as aromatic groups that are spatially distant from the chiral centers of the molecule nih.govresearchgate.netrsc.org. This indicates that the aromatic moieties could be a significant part of the pharmacophore for its antiviral action against HBV.

Impact of Structural Modifications on Efficacy and Selectivity

While extensive studies detailing the impact of a broad range of specific structural modifications (beyond stereochemistry) on this compound's efficacy and selectivity are not comprehensively detailed in current findings, the investigation into its enantiomers provides a direct example of how subtle structural differences can influence biological outcomes. The lignan (B3055560) nature of this compound, a class of compounds known for diverse bioactivities, inherently suggests that variations in its core scaffold or peripheral substituents would lead to altered pharmacological profiles semanticscholar.orgresearchgate.netmdpi.com. Further systematic studies involving the synthesis and evaluation of various this compound analogs with targeted modifications would be necessary to fully map the intricate relationship between structure and specific biological activities.

Enantiomeric Stereochemistry and its Influence on Bioactivity

This compound possesses chiral centers, leading to the existence of enantiomers, namely (-)-Niranthin and (+)-Niranthin. The asymmetric total synthesis of both enantiomers has been successfully achieved, enabling comparative studies of their biological activities nih.govresearchgate.netrsc.orgsemanticscholar.orgthieme-connect.com.

Research has revealed that the stereochemistry of this compound can differentially influence its antiviral activities:

Anti-Hepatitis B Virus (HBV) Activity: Both (-)-Niranthin and (+)-Niranthin exhibit anti-HBV activity, with no remarkable difference observed between the two enantiomers. The 50% inhibition concentration (IC50) values for both enantiomers against HBV-infected and HBV-replicating cells are comparable nih.govrsc.org.

Table 1: Anti-HBV Activity of this compound Enantiomers

| Enantiomer | IC50 (HBV-infected cells, µM) nih.govrsc.org | IC50 (HBV-replicating cells, µM) nih.govrsc.org |

| (-)-Niranthin | 14.3 ± 0.994 | 16.2 ± 0.992 |

| (+)-Niranthin | 9.11 ± 0.998 | 24.2 ± 0.993 |

Anti-Influenza Virus (IFV) Activity: In contrast to HBV activity, a clear difference in potency was observed for anti-IFV activity. (-)-Niranthin demonstrated more potent anti-IFV activity compared to (+)-Niranthin nih.govresearchgate.netrsc.orgsemanticscholar.orgthieme-connect.com. This suggests that the specific three-dimensional arrangement of atoms around the chiral centers is crucial for its interaction with the influenza virus. It has been speculated that the anti-HBV active site of this compound might be located in parts of the molecular structure distant from the chiral centers (e.g., aromatic groups), whereas the anti-IFV active site might be closer to these chiral centers, leading to stereospecific recognition by the influenza virus nih.govresearchgate.netrsc.org.

In Silico Approaches for SAR Elucidation

Computational methods play a vital role in understanding the SAR of compounds like this compound by providing atomic-level insights into ligand-receptor interactions and molecular properties.

Molecular docking simulations are widely used to predict the preferred orientation of a ligand within a binding site of a target protein and to estimate its binding affinity.

For its anti-fibromyalgic activity, molecular docking studies indicated that this compound has a binding affinity towards Acid-sensing ion channels (ASICs) similar to that of the known drug Amiloride. The simulations revealed specific interactions with amino acid residues such as LYS 373, ARG 370, GLU 374, and GLN 277 within the ASIC binding pocket museu-goeldi.brworldscientific.comresearchgate.net.

In the context of its anxiolytic potential, molecular docking simulations with the GABA-A receptor (PDB ID: 4COF) showed that this compound achieved a docking score of -62.1714 kcal/mol, which was comparable to that of the standard anxiolytic drug Diazepam (-63.1568 kcal/mol). This computational evidence supports the plausible role of GABAergic mediation in this compound's anxiolytic activity by suggesting favorable binding interactions with the receptor nih.govdntb.gov.uanih.gov.

Table 2: Molecular Docking Scores of this compound and Reference Drugs

| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) nih.govdntb.gov.uanih.gov |

| This compound | GABA-A receptor (4COF) | -62.1714 |

| Diazepam | GABA-A receptor (4COF) | -63.1568 |

Molecular Dynamics (MD) simulations extend the insights from static docking studies by providing information about the dynamic behavior of molecular systems over time.

MD simulations have been employed to investigate the stability and dynamics of this compound-target complexes, particularly with ASICs. These simulations revealed stable binding interactions and conformational changes associated with this compound binding to its target museu-goeldi.brworldscientific.comresearchgate.net. This dynamic perspective is crucial for understanding the longevity and robustness of the ligand-receptor complex.

Density Functional Theory (DFT) calculations are quantum mechanical modeling methods used to investigate the electronic structure (e.g., charge distribution, orbital energies) and properties of molecules.

DFT calculations have provided valuable insights into the electronic and structural properties of this compound. These calculations are instrumental in understanding the intrinsic characteristics of the molecule and how they might influence its interactions with biological targets, such as ASICs museu-goeldi.brworldscientific.comresearchgate.net. DFT can reveal details about bond strengths, reactivity, and potential reaction pathways, which are all relevant to a compound's biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling plays a crucial role in understanding how the chemical structure of a compound influences its biological activity. By establishing mathematical relationships between molecular descriptors and observed biological effects, QSAR models can predict the activity of new compounds and guide the design of more potent or selective analogs.

In the context of this compound, QSAR modeling has been employed to investigate its anxiolytic potential. A study utilized molecular docking simulations with Vlife QSAR software to assess this compound's interaction with the GABA-A receptor (PDB ID: 4COF), a key target for anxiolytic agents nih.govnih.govmdpi.com. The docking score provides an indication of the binding affinity of a compound to its target.

Detailed Research Findings:

The molecular docking simulations revealed that this compound exhibited a favorable docking score, comparable to that of the established anxiolytic drug Diazepam. This computational finding indirectly supports the plausible role of GABA mediation in this compound's anxiolytic activity, which was also indicated by in vivo analyses nih.govnih.govmdpi.com.

| Compound | Target (PDB ID) | Docking Score (kcal/mol) |

|---|---|---|

| This compound | GABA-A receptor (4COF) | -62.1714 nih.govnih.govmdpi.com |

| Diazepam | GABA-A receptor (4COF) | -63.1568 nih.govnih.govmdpi.com |

Beyond QSAR, traditional Structure-Activity Relationship (SAR) studies have also shed light on the structural features of this compound and its analogs that contribute to their diverse pharmacological properties. For instance, the complex arrangement of methoxy (B1213986) and benzodioxole groups within this compound's chemical structure is understood to contribute to its unique biological activities encyclopedia.pub.

Investigations into the antiviral activity of this compound have explored the enantiomeric SAR, specifically comparing the effects of (-)-Niranthin and (+)-Niranthin against hepatitis B virus (HBV) and influenza virus (IFV) googleapis.comuni-freiburg.deuni.lu. These studies have demonstrated that the enantiomeric structure significantly influences the antiviral activity, highlighting the importance of stereochemistry in the biological profile of lignans (B1203133) googleapis.comuni.lu.

| Compound | Antiviral Activity | IC50 (µM) |

|---|---|---|

| (-)-Niranthin | HBV infection | 9.11 uni.lu |

| (+)-Niranthin | HBV infection | 24.1 uni.lu |

| (-)-Niranthin | Anti-IFV activity | Present uni.lu |

| (+)-Niranthin | Anti-IFV activity | No activity uni.lu |

Furthermore, SAR studies concerning this compound's anti-inflammatory and antiallodynic actions have investigated its interaction with platelet-activating factor (PAF) receptor binding sites. This compound has been shown to reduce specific [3H]-PAF binding sites in a concentration-dependent manner, with an IC50 value of 6.5 µM wikidoc.org. When compared to the selective PAF receptor antagonist WEB2170, this compound was found to be approximately 21-fold less potent in inhibiting PAF specific binding sites in vitro wikidoc.org. However, in vivo, this compound demonstrated a more pronounced antiallodynic action and was about 4-fold more potent than WEB2170 in preventing PAF-induced paw edema formation, suggesting potential additional sites of action or favorable pharmacokinetic properties wikidoc.org.

| Compound | Activity | IC50 (µM) / ID50 (nmol/paw) | Comparison |

|---|---|---|---|

| This compound | Inhibition of [3H]-PAF binding sites (in vitro) | 6.5 wikidoc.org | 21-fold less potent than WEB2170 wikidoc.org |

| WEB2170 | Inhibition of [3H]-PAF binding sites (in vitro) | 0.3 wikidoc.org | - |

| This compound | Prevention of PAF-induced paw edema (in vivo) | ID50: 11.5 wikidoc.org | 4-fold more potent than WEB2170 wikidoc.org |

| WEB2170 | Prevention of PAF-induced paw edema (in vivo) | ID50: 29.1 wikidoc.org | - |

Interestingly, other lignans like nirtetralin (B1678942), phyllanthin (B192089), and hypophyllanthin (B190393), despite some structural similarities, have shown varying or no activity in certain assays, indicating that subtle structural differences can lead to significant variations in biological outcomes wikidoc.org. For example, phyllanthin and hypophyllanthin were ineffective in interfering with endothelin-1 (B181129) (ET1) binding to ETA receptors, unlike nirtetralin which could displace ET1 wikidoc.org.

Synthetic Chemistry and Analog Development

Total Synthesis Strategies for Niranthin (B1253582)

Total synthesis of this compound aims to construct the molecule entirely from simpler, readily available precursors, emphasizing control over stereochemistry to yield specific enantiomers.

The asymmetric total synthesis of both (−)-niranthin and (+)-niranthin has been successfully achieved, representing significant milestones in lignan (B3055560) chemistry. A prominent approach involves a palladium (Pd)-catalyzed reductive ring-opening reaction of enantioenriched cyclopropanes under a hydrogen atmosphere, followed by a highly stereoselective decarboxylation step nih.govrsc.orgsemanticscholar.org. For instance, one synthetic route to (−)-niranthin involves the reduction of lactone 7c using lithium aluminum hydride (LAH), followed by subsequent dimethylation of the resulting diol 8 using sodium hydride (NaH) and methyl iodide (MeI). This sequence furnished (−)-niranthin in an 89% yield with a high enantiomeric excess (ee) of 95% nih.govrsc.orgrsc.org. The synthesis of the enantiomeric (+)-niranthin was accomplished through an alternative enantioselective cyclopropanation, employing a different enantiomeric Hayashi–Jørgensen catalyst derived from D-proline instead of L-proline nih.govrsc.org.

The synthetic details for the preparation of (−)-Niranthin are summarized in the table below:

| Intermediate Step | Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee) | Reference |

| Reduction of Lactone 7c to Diol 8 | LAH | 91 | - | nih.gov |

| Dimethylation of Diol 8 to (−)-Niranthin | NaH, MeI | 89 | 95% | nih.govrsc.orgrsc.org |

| Enantioselective Cyclopropanation for (+)-Niranthin | Hayashi–Jørgensen catalyst (from D-proline) | - | - | nih.govrsc.org |

Enantioenriched donor–acceptor (D–A) cyclopropanes serve as crucial building blocks in the asymmetric total synthesis of various lignans (B1203133), including this compound nih.govrsc.orgsemanticscholar.orgrsc.orgthieme-connect.comdntb.gov.uaresearchmap.jpatlas.jp. The reductive ring-opening of these cyclopropanes is a pivotal reaction in these synthetic strategies, enabling the precise construction of the lignan scaffold with controlled stereochemistry nih.govrsc.orgsemanticscholar.org. This methodology has also been successfully applied to the asymmetric total synthesis of other complex natural products, such as yatein (B1682354) semanticscholar.org.

The total syntheses of this compound underscore the importance of highly stereoselective synthetic methodologies. Key to achieving the desired enantiomeric purity are reactions like stereoselective decarboxylation and enantioselective cyclopropanation, which utilize chiral catalysts such as the Hayashi–Jørgensen catalyst nih.govrsc.org. These methods are instrumental in controlling the absolute and relative stereochemistry of the multiple chiral centers present in the this compound molecule, ensuring the production of specific enantiomers with high enantiomeric excess nih.govrsc.org.

Semi-Synthesis from Naturally Occurring Precursors

Semi-synthesis, or partial chemical synthesis, involves utilizing complex chemical compounds isolated from natural sources as starting materials for chemical modifications to produce new compounds or modify existing ones wikipedia.orgroutledge.comnih.gov. While detailed semi-synthetic routes for this compound from simpler natural precursors are not extensively elaborated in the provided search results, the principle is highly relevant given this compound's natural abundance. This compound is a lignan found in various Phyllanthus species, including Phyllanthus niruri and Phyllanthus amarus mdpi.commdpi.comresearchgate.netresearchgate.net. These plants serve as rich sources of lignans such as phyllanthin (B192089), hypophyllanthin (B190393), nirtetralin (B1678942), and this compound itself mdpi.commdpi.comresearchgate.netresearchgate.netfrontiersin.org. Methods for preparing lignan-rich extracts from P. niruri, including alkaline digestion, microwave-assisted extraction, and enzyme treatment, have been developed to optimize the yield of these compounds mdpi.comacs.org. These extracts could potentially serve as precursors for semi-synthetic modifications to create novel this compound derivatives.

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel this compound analogs are often driven by the desire to explore structure-activity relationships (SAR) and potentially enhance or modify the biological properties of the parent compound. Given that this compound and related lignans like nirtetralin B have demonstrated anti-hepatitis B virus (HBV) activity, these compounds serve as scaffolds for analog development mdpi.comresearchgate.netresearchgate.netnih.gov. Researchers have designed and synthesized series of analogs based on the this compound structure, evaluating their potential anti-HBV activity researchgate.netnih.gov. This process often involves molecular docking studies to understand interactions with target receptors and guide the rational design of new non-nucleoside analog compounds researchgate.netnih.gov.

Methodological Advancements in Lignan Synthesis Relevant to this compound

Significant advancements in the synthesis of lignans, directly applicable to this compound, have focused on achieving high stereocontrol and efficiency. A key methodological development is the use of asymmetric synthetic routes that incorporate donor–acceptor (D–A) cyclopropanes as versatile intermediates nih.govrsc.orgsemanticscholar.org. The palladium-catalyzed reductive ring-opening of enantioenriched cyclopropanes under a hydrogen atmosphere stands out as a crucial technique for the stereoselective construction of complex lignan frameworks nih.govrsc.org. Furthermore, the application of chiral organocatalysts, such as the Hayashi–Jørgensen catalyst, for enantioselective cyclopropanation reactions has been instrumental in enabling the synthesis of both enantiomers of this compound with high enantiomeric purity nih.govrsc.org. These advancements provide efficient and precise pathways to access not only this compound but also a wide array of structurally related lignans.

Analytical Methodologies for Characterization and Quantification

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable insights into the molecular structure, functional groups, and stereochemistry of Niranthin (B1253582).

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the comprehensive structural elucidation of this compound, offering detailed information on its atomic connectivity and spatial arrangement. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC, are routinely applied medmedchem.com.

The ¹³C NMR spectrum of this compound (typically recorded in CDCl₃) exhibits characteristic signals that allow for the assignment of its various carbon environments. Key assignments include carbons of the aromatic rings, the methylenedioxy group, methoxy (B1213986) groups (both aromatic and alkyl), and the aliphatic chain. For instance, specific carbon chemical shifts (δ) have been reported for the aromatic carbons (e.g., C-1 at 135.77 ppm, C-2 at 101.31 ppm, C-3' at 147.18 ppm), aliphatic carbons (e.g., C-7 at 35.03 ppm, C-8 at 40.79 ppm), and oxygenated carbons such as the methoxymethyl (CH₂-OMe) at 72.72 ppm and the methylenedioxy (OCH₂O) at 101.23 ppm nih.gov. Further detailed analysis differentiates quaternary, methylene (B1212753), methoxy, and methine carbons, providing a complete carbon framework medmedchem.com.

The ¹H NMR spectrum (e.g., 500 MHz in CDCl₃) reveals signals for aromatic protons, methylenedioxy protons (e.g., around 5.94 ppm), methoxyl protons (both aromatic and alkyl), and various methine and methylene protons within the aliphatic side chains medmedchem.com. Deuterated solvents, such as CDCl₃, are standard for these analyses nih.gov.

Table 1: Selected NMR Chemical Shifts for this compound in CDCl₃

| Type of Carbon/Proton | Chemical Shift (δ, ppm) | Multiplicity/Assignment | Source |

| C-1 | 135.77 | Aromatic Quaternary | nih.gov |

| C-2 | 101.31 | Aromatic Methine | nih.gov |

| C-3 | 148.78 | Aromatic Quaternary | nih.gov |

| C-4 | 133.69 | Aromatic Quaternary | nih.gov |

| C-5 | 148.78 | Aromatic Quaternary | nih.gov |

| C-6 | 108.16 | Aromatic Methine | nih.gov |

| C-7 | 35.03 | Methylene | nih.gov |

| C-8 | 40.79 | Methine | nih.gov |

| C-1' | 133.69 | Aromatic Quaternary | nih.gov |

| C-2' | 112.23 | Aromatic Methine | nih.gov |

| C-3' | 147.18 | Aromatic Quaternary | nih.gov |

| C-4' | 148.90 | Aromatic Quaternary | nih.gov |

| C-5' | 111.03 | Aromatic Methine | nih.gov |

| C-6' | 121.18 | Aromatic Methine | nih.gov |

| C-7' | 35.03 | Methylene | nih.gov |

| C-8' | 40.79 | Methine | nih.gov |

| CH₂-OMe | 72.72 | Methylene | nih.gov |

| OCH₂O | 101.23 | Methylenedioxy | nih.gov |

| OMe-alkyl | 58.89 | Methoxy | nih.gov |

| OMe-Ar | 55.99, 55.93, 55.84 | Methoxy | nih.gov |

| H-7 | 2.59, 2.63 | Methylene triplet | medmedchem.com |

| H-8 | 2.02 | Methine multiplet | medmedchem.com |

| -OCH₂O- | 5.94 | Methylenedioxy doublet | medmedchem.com |

| 9-OCH₃ | 3.30 | Alkyl Methoxy singlet | medmedchem.com |

Mass Spectrometry (MS) is indispensable for determining the precise molecular weight and elemental composition of this compound, as well as for providing characteristic fragmentation patterns that aid in structural confirmation. This compound has a molecular formula of C₂₄H₃₂O₇ and a molecular weight of 432.5 g/mol , with a monoisotopic mass of 432.21480336 Da mdpi.comwikidata.orgresearchgate.net.

In mass spectrometric analyses, this compound typically presents a protonated molecule ion peak at m/z 432.21 [M⁺] medmedchem.com. Liquid Chromatography-Mass Spectrometry (LC-MS) studies have reported a precursor ion at m/z 450.2465, corresponding to the ammonium (B1175870) adduct [M+NH₄]⁺ wikidata.org. Tandem mass spectrometry (MS/MS) provides crucial fragmentation data. For example, at a collision energy of 40 V, major product ions were observed at m/z 151.0741, 165.0549, 177.0896, 163.0736, and 131.0489. At a lower collision energy of 20 V, prominent fragments included m/z 369.1692, 151.0759, 177.0903, 163.0743, and 165.0552 wikidata.org. Another LC-MS/MS method, utilizing electrospray ionization (ESI) in positive mode, identified a protonated precursor [M+H]⁺ at m/z 436.00, with a most abundant product ion at m/z 369.20 nih.gov. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are also frequently employed for the identification and quantification of this compound in complex samples researchgate.netnih.govnih.gov.

Table 2: Key Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₂₄H₃₂O₇ | mdpi.comresearchgate.net |

| Molecular Weight | 432.5 g/mol | mdpi.comwikidata.org |

| Monoisotopic Mass | 432.21480336 Da | mdpi.comwikidata.org |

| Protonated Ion [M⁺] | m/z 432.21 | medmedchem.com |

| Ammonium Adduct [M+NH₄]⁺ | m/z 450.2465 | wikidata.org |

| Major MS² Fragments (40V) | 151.0741, 165.0549, 177.0896, 163.0736, 131.0489 | wikidata.org |

| Major MS² Fragments (20V) | 369.1692, 151.0759, 177.0903, 163.0743, 165.0552 | wikidata.org |

| Most Abundant Product Ion (LC-MS/MS) | 369.20 | nih.gov |